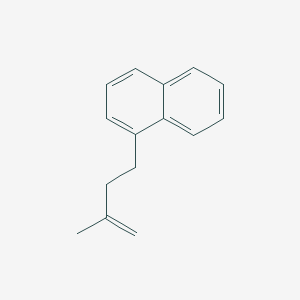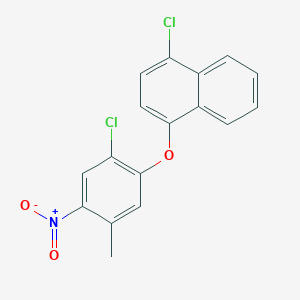
1-Chloro-4-(2-chloro-5-methyl-4-nitrophenoxy)naphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-4-(2-chloro-5-methyl-4-nitrophenoxy)naphthalene is an organic compound with the molecular formula C17H11Cl2NO3 It is a chlorinated naphthalene derivative that features both nitro and chloro substituents on its aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-4-(2-chloro-5-methyl-4-nitrophenoxy)naphthalene typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Nitration: The nitration of 2-chloro-5-methylphenol to introduce the nitro group.
Chlorination: Chlorination of the naphthalene ring to introduce the chloro substituent.
Coupling Reaction: The final step involves a coupling reaction between the chlorinated naphthalene and the nitrated phenol derivative under basic conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-4-(2-chloro-5-methyl-4-nitrophenoxy)naphthalene can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted by nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid under strong oxidizing conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Substitution: Products with nucleophiles replacing the chloro groups.
Reduction: Amino derivatives of the compound.
Oxidation: Carboxylic acid derivatives.
Scientific Research Applications
1-Chloro-4-(2-chloro-5-methyl-4-nitrophenoxy)naphthalene has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Chloro-4-(2-chloro-5-methyl-4-nitrophenoxy)naphthalene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, while the chloro groups can participate in substitution reactions with nucleophiles in the biological environment.
Comparison with Similar Compounds
Similar Compounds
- 1-Chloro-4-(2-nitrophenoxy)naphthalene
- 1-Chloro-4-(2-chloro-4-nitrophenoxy)naphthalene
- 1-Chloro-4-(2-chloro-5-methylphenoxy)naphthalene
Uniqueness
1-Chloro-4-(2-chloro-5-methyl-4-nitrophenoxy)naphthalene is unique due to the presence of both nitro and chloro substituents on its aromatic rings, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for a wide range of chemical modifications and interactions, making it a versatile compound in various fields of research and industry.
Properties
CAS No. |
83054-34-6 |
|---|---|
Molecular Formula |
C17H11Cl2NO3 |
Molecular Weight |
348.2 g/mol |
IUPAC Name |
1-chloro-4-(2-chloro-5-methyl-4-nitrophenoxy)naphthalene |
InChI |
InChI=1S/C17H11Cl2NO3/c1-10-8-17(14(19)9-15(10)20(21)22)23-16-7-6-13(18)11-4-2-3-5-12(11)16/h2-9H,1H3 |
InChI Key |
ZXBUAMOYKGUYMS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1[N+](=O)[O-])Cl)OC2=CC=C(C3=CC=CC=C32)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


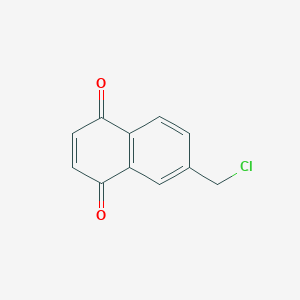
![N,N-Diethyl-2-({5-[(thiophen-2-yl)ethynyl]pyridin-2-yl}oxy)ethan-1-amine](/img/structure/B14408214.png)
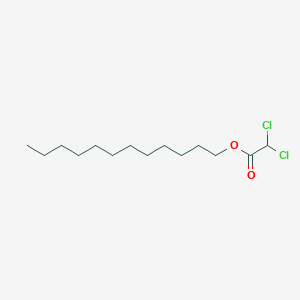
![2-Chloro-1-({[1-(hydroxyimino)-2-methyl-1-phenylpropan-2-yl]amino}oxy)ethan-1-one](/img/structure/B14408227.png)
![3-{[4-(Dimethylamino)phenyl]methylidene}-2-benzofuran-1(3H)-one](/img/structure/B14408228.png)
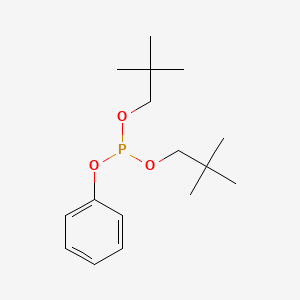
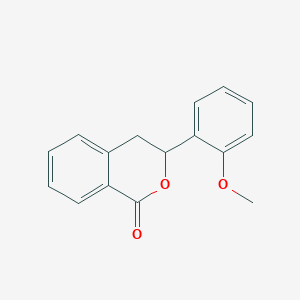

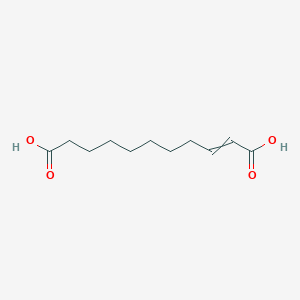
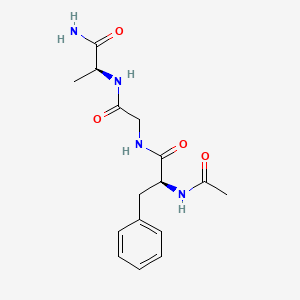
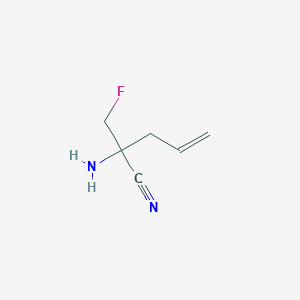
![anti-Tricyclo[7.1.0.0]decane](/img/structure/B14408288.png)
![4-[2-(4-Chlorophenyl)-2-oxoethyl]azetidin-2-one](/img/structure/B14408291.png)
